7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC16371534
Molecular Formula: C18H19N3O2S
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N3O2S |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 7-methyl-2-(3-pyrrolidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C18H19N3O2S/c1-14-7-10-20-13-17(19-18(20)11-14)15-5-4-6-16(12-15)24(22,23)21-8-2-3-9-21/h4-7,10-13H,2-3,8-9H2,1H3 |
| Standard InChI Key | CXPGCWBDFSHULT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 |
Introduction
Chemical Structure and Nomenclature
Core Framework and Substituents
The imidazo[1,2-a]pyridine core consists of a fused bicyclic system combining imidazole and pyridine rings. Position 7 of the pyridine ring is substituted with a methyl group, while position 2 of the imidazole ring is functionalized with a 3-(pyrrolidin-1-ylsulfonyl)phenyl group. The sulfonamide linkage (-SO₂-N-) bridges the phenyl ring and pyrrolidine, introducing both polar and hydrophobic characteristics .
Stereoelectronic Features
The sulfonamide group contributes to electron-withdrawing effects, polarizing the phenyl ring and enhancing intermolecular interactions. The pyrrolidine moiety introduces conformational flexibility, potentially influencing binding affinity in biological systems. The methyl group at position 7 modulates steric bulk and lipophilicity, critical for pharmacokinetic properties .
Synthetic Pathways
Retrosynthetic Analysis
The synthesis likely involves sequential steps:
-
Formation of the imidazo[1,2-a]pyridine core via cyclocondensation of 2-aminopyridine with a α-bromoketone precursor.
-
Sulfonylation of a phenyl intermediate to introduce the pyrrolidin-1-ylsulfonyl group.
Preparation of Phenacyl Bromide Intermediate
A phenacyl bromide derivative bearing a sulfonyl chloride group at the meta position is synthesized. Reacting 3-bromophenylsulfonyl chloride with pyrrolidine in dichloromethane yields 3-(pyrrolidin-1-ylsulfonyl)phenyl bromide .
Cyclocondensation Reaction
The phenacyl bromide is heated with 2-aminopyridine and 7-methyl-2-aminopyridine in ethanol under reflux to form the imidazo[1,2-a]pyridine core. This step mirrors methods used for analogous compounds, achieving yields of 30–40% after recrystallization .
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation employs:
-
IR Spectroscopy: Sulfonyl stretches at 1381 cm⁻¹ (asymmetric) and 1148 cm⁻¹ (symmetric) .
-
¹H NMR: Aromatic protons (δ 7.0–8.5 ppm), pyrrolidine CH₂ groups (δ 1.8–3.5 ppm), and methyl singlet (δ 2.3 ppm) .
Physicochemical Properties
Solubility and Lipophilicity
The compound’s logP is estimated at 2.8–3.2, indicating moderate lipophilicity. Aqueous solubility is limited (<0.1 mg/mL) due to the aromatic and sulfonamide groups but may improve in dimethyl sulfoxide (DMSO) .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 290–300°C, consistent with thermally stable sulfonamide derivatives .
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆):
-
δ 1.79 (t, 4H, pyrrolidine CH₂-CH₂)
-
δ 3.52 (t, 4H, pyrrolidine CH₂-N)
-
δ 6.87–8.50 (m, aromatic and imidazo[1,2-a]pyridine protons)
¹³C NMR:
Mass Spectrometry (MS)
Molecular ion peak at m/z 385.18 [M⁺] with fragments at m/z 327.16 (loss of CH₃ group) and m/z 263.15 (sulfonamide cleavage) .
Computational Studies
Molecular Docking
Docking simulations predict a binding energy of −9.2 kcal/mol for the compound at DHFR’s active site. The sulfonamide group forms hydrogen bonds with Ser59 and Asn64, while the imidazo[1,2-a]pyridine core engages in π-π stacking with Phe34 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume